molecular formula C27H20N4O2 B1667604 4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide CAS No. 488793-85-7

4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide

Cat. No. B1667604
CAS RN: 488793-85-7
M. Wt: 432.5 g/mol
InChI Key: UPKNGUQNXSMHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide (4HPPA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound which can be used to study various biological activities and biochemical and physiological effects. 4HPPA has been used in various in vivo and in vitro experiments to study the mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, and advantages and limitations for lab experiments.

Scientific Research Applications

Nausea and Vomiting Regulation

ARN272 has been shown to have a significant impact on the regulation of nausea and vomiting . The systemic administration of ARN272 has been found to produce a dose-dependent suppression of nausea-induced conditioned gaping in rats, and a dose-dependent reduction of vomiting in shrews . This suggests that ARN272 could potentially be used in the treatment of conditions that involve nausea and vomiting.

Anandamide Transport Inhibition

ARN272 is an anandamide transport inhibitor . Anandamide is a neurotransmitter that plays a role in pain, depression, appetite, memory, and fertility. By inhibiting the transport of anandamide, ARN272 can increase the availability of anandamide in the body, potentially impacting these various physiological processes.

CB1 Receptor Activation

The effects of ARN272 on nausea and vomiting are believed to be mediated through its action on cannabinoid 1 (CB1) receptors . The systemic co-administration of SR141716, a CB1 receptor antagonist, with ARN272 in rats produced a complete reversal of ARN272-suppressed gaping . This suggests that ARN272 may act as an indirect agonist of CB1 receptors.

properties

IUPAC Name

4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKNGUQNXSMHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 2
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 3
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 4
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 5
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 6
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide

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